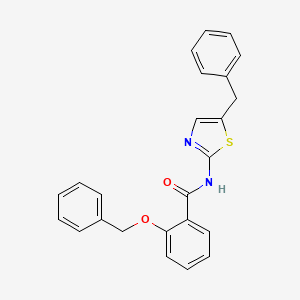

![molecular formula C14H11ClN4O B5121518 N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5121518.png)

N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides . They have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The synthesized compounds showed a variation in antimicrobial inhibitory activity .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is composed of a pyrazole ring and a pyrimidine ring . The structure–activity relationship study was done, and physicochemical properties, drug-likeness model score, bioactivity scores, ADME, and toxicity properties were predicted in silico .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by the addition of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用

N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

This compound is part of the pyrazole-containing compounds family, which are influential due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . Also, N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide showed good antibacterial activity against Escherichia coli and Salmonella enteric .

SDCCGMLS-0029115.P002

The compound SDCCGMLS-0029115.P002 is being used in a clinical study to evaluate its safety, tolerability, and efficacy as a gene therapy for Parkinson’s disease .

Oprea1_875142

The compound Oprea1_875142 is involved in the OPERAs research, which aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

SMR000082125

The compound SMR000082125 is part of silica-based nanoparticles, which have numerous applications in fields like advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

HMS2292H14

The compound HMS2292H14 is associated with the HMS Challenger expedition, which was the first quest in history to be exclusively dedicated to scientific research. The expedition explored the mystery of the deep sea floor, encountered new marine life and environments, and laid the foundation for the modern science of oceanography .

将来の方向性

The future directions for the research on “N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” and related compounds could include further exploration of their biological activities, particularly their potential as anticancer agents . Additionally, further studies could focus on improving the synthetic methodologies and understanding the structure-activity relationships .

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c15-12-5-2-1-4-10(12)8-17-14(20)11-9-18-19-7-3-6-16-13(11)19/h1-7,9H,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXPPALXARGMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C3N=CC=CN3N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)

![2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B5121457.png)

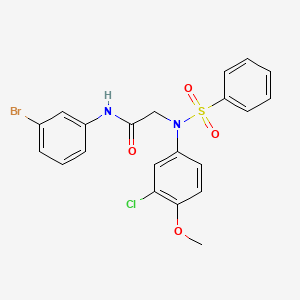

![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)

![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)

![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)

![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)

![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)

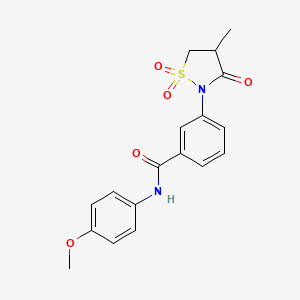

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)

![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)

![4,4'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[1-(4-fluorophenyl)-1-butanone]](/img/structure/B5121532.png)

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)